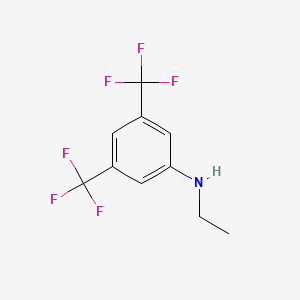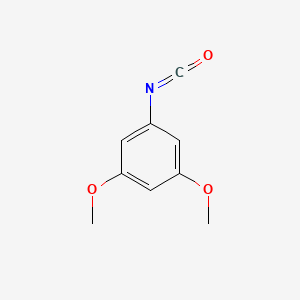![molecular formula C14H16F6N2O B1333768 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol CAS No. 453557-82-9](/img/structure/B1333768.png)
1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol" is a fluorinated organic molecule that appears to be related to a class of compounds with potential pharmacological properties. The presence of trifluoromethyl groups and a piperazine ring suggests that this compound could be of interest in medicinal chemistry, particularly in the development of central nervous system agents or other therapeutic areas where such structures are prevalent.
Synthesis Analysis
The synthesis of related trifluoromethylated piperazine derivatives has been reported using a one-pot synthesis approach. For instance, 3-trifluoromethylated piperazin-2-ones were synthesized by treating trifluoromethyl 2-bromo enones with N,N'-disubstituted ethylenediamines in trifluoroethanol, involving a captodative aminoenone as a key intermediate . Additionally, diastereoselective synthesis methods have been developed to create enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, which are valuable scaffolds in drug discovery . These methods may be relevant to the synthesis of the compound , although the specific details would depend on the exact structure of the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using spectroscopic methods. For example, the molecular conformation, vibrational, and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine were investigated using FT-IR, FT-Raman, and DFT quantum chemical studies . These techniques could be applied to analyze the molecular structure of "1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol" to gain insights into its conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of trifluoromethylated piperazines can be influenced by the presence of the trifluoromethyl group. For instance, the reaction of 1-(m-trifluoromethylphenyl)-piperazine with serotonin receptors suggests that the trifluoromethyl group can play a role in the binding affinity and pharmacological activity of these compounds . This information could be useful in predicting the types of chemical reactions and interactions that "1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated piperazines are often characterized by their strong electronegativity and ability to engage in hydrogen bonding, which can affect their solubility, stability, and overall pharmacokinetic profile. The presence of multiple trifluoromethyl groups in the compound of interest suggests that it would have unique physical and chemical properties that could be advantageous in drug design, such as increased lipophilicity and metabolic stability .
Applications De Recherche Scientifique
Oxidation Studies
- Kinetics of Oxidation : The compound has been studied in the context of its oxidation by potassium tetraoxoferrate(VI) under basic conditions, leading to ketone formation (Norcross et al., 1997).
Pharmaceutical Synthesis
- Synthesis of Neuroleptic Agents : It plays a role in synthesizing neuroleptic agents like Fluspirilen and Penfluridol, used in pharmaceuticals containing piperazine moieties (Botteghi et al., 2001).
Chemical Analysis Techniques
- Chromatography Applications : The compound has been separated using micellar or microemulsion liquid chromatography, particularly in the study of flunarizine hydrochloride and its degradation products (El-Sherbiny et al., 2005).
Synthesis of Sulfuranes
- Synthesis of Sulfur(VI) Compounds : It has been used in the synthesis of highly substituted trifluoromethyl sulfuranes, showcasing its reactivity with nitrogen- or oxygen-containing nucleophiles (Gupta & Shreeve, 1987).
Synthesis of Heteroarenes
- Building Blocks for Heteroarenes : The compound is a versatile precursor for trifluoromethyl-substituted heteroarenes, useful in the synthesis of pharmaceuticals like Celecoxib (Sommer et al., 2017).
Antimicrobial Applications
- Antimicrobial Activity : Trifluoromethyl ketones, including this compound, have been studied for their antibacterial activity, particularly against Gram-positive bacteria (Kawase et al., 2001).
Orientations Futures
Trifluoromethyl-containing compounds are of significant interest in the fields of pharmaceuticals and agrochemicals . Therefore, research into new trifluoromethyl-containing compounds, such as “1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol”, could be a promising future direction.
Mécanisme D'action
Target of Action
Trifluoromethyl ketones (tfmks), a class of compounds to which our compound belongs, are known to be valuable synthetic targets in the construction of fluorinated pharmacons . They are often used as key intermediates in medicinal chemistry .
Mode of Action
The biological activities of trifluoromethylpyridines (tfmp) derivatives, which share structural similarities with our compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Result of Action
One related compound, 1,1,1-trifluoro-3-phenyl-2-propanone, has been reported to have in vitro neuroprotective potency against low k(+)-induced apoptosis in cerebellar granule neurons (cgns) by different pathways .
Action Environment
The development of fluorinated organic chemicals is becoming an increasingly important research topic, suggesting that environmental factors could play a significant role .
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6N2O/c15-13(16,17)10-2-1-3-11(8-10)22-6-4-21(5-7-22)9-12(23)14(18,19)20/h1-3,8,12,23H,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYQLANPMKWQOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(F)(F)F)O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382430 |
Source


|
| Record name | 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol | |
CAS RN |
453557-82-9 |
Source


|
| Record name | 1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

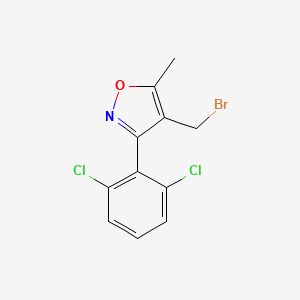
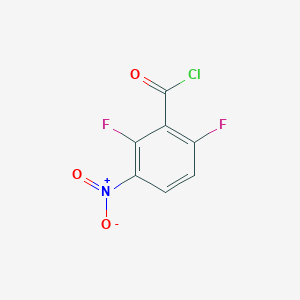

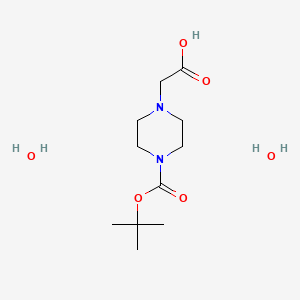

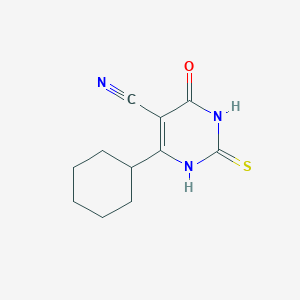
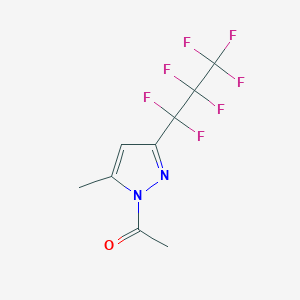
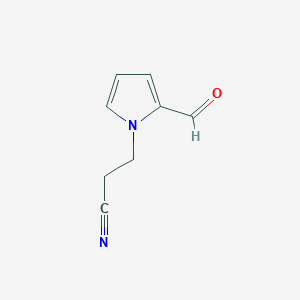
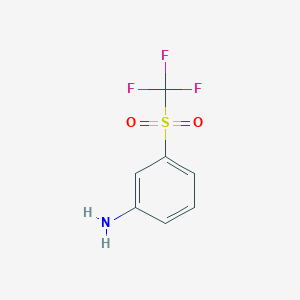
![2-[2,2,3,3,4,4,5,5-Octafluoro-6-(oxiran-2-yl)hexyl]oxirane](/img/structure/B1333701.png)


